5,10,15-Tris(4-nitrophenyl)corrole

Catalog No.
S3413439
CAS No.
326472-00-8
M.F
C37H23N7O6
M. Wt
661.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15-Tris(4-nitrophenyl)corrole

CAS Number

326472-00-8

Product Name

5,10,15-Tris(4-nitrophenyl)corrole

IUPAC Name

5,10,15-tris(4-nitrophenyl)-22,24-dihydro-21H-corrin

Molecular Formula

C37H23N7O6

Molecular Weight

661.6 g/mol

InChI

InChI=1S/C37H23N7O6/c45-42(46)24-7-1-21(2-8-24)35-29-15-13-27(38-29)28-14-16-30(39-28)36(22-3-9-25(10-4-22)43(47)48)32-18-20-34(41-32)37(33-19-17-31(35)40-33)23-5-11-26(12-6-23)44(49)50/h1-20,38-40H

InChI Key

YFPJYBRBJOHNHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])N4)N3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])N4)N3)[N+](=O)[O-]

5,10,15-Tris(4-nitrophenyl)corrole has the molecular formula C37H23N7O6 and a molecular weight of approximately 661.62 g/mol . The structure of this compound features three 4-nitrophenyl groups attached to the corrole framework, contributing to its trianionic nature. Corroles are known for their ability to coordinate with transition metals, making them valuable in various chemical applications .

Such as oxygen reduction and hydrogen evolution.
  • Sensor Development: The compound's ability to interact with metal ions makes it useful in sensor technologies for detecting metal ions in various environments.
  • Photodynamic Therapy: Its potential application in medical therapies that utilize light-activated compounds for treating diseases .
  • The biological activity of 5,10,15-Tris(4-nitrophenyl)corrole has been explored in various contexts. Its ability to interact with biological systems makes it a candidate for studies related to drug delivery and photodynamic therapy. The compound's nitrophenyl groups may also contribute to its reactivity with biological molecules, potentially leading to therapeutic applications or toxicity studies .

    The synthesis of 5,10,15-Tris(4-nitrophenyl)corrole typically involves multi-step organic reactions that may include the following methods:

    • Condensation Reactions: The synthesis often starts with the condensation of pyrrole and aldehydes or ketones to form the corrole structure.
    • Functionalization: Subsequent steps involve introducing the nitrophenyl groups through electrophilic aromatic substitution or similar reactions.
    • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for further applications .

    Interaction studies involving 5,10,15-Tris(4-nitrophenyl)corrole focus on its binding affinity with various transition metals and biological molecules. These studies help elucidate the mechanisms by which the compound exerts its effects in catalytic processes or biological systems. The interactions can be studied using techniques such as spectroscopy and electrochemical methods to analyze binding constants and reaction kinetics .

    Several compounds share structural similarities with 5,10,15-Tris(4-nitrophenyl)corrole. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    5,10,15-Tris(phenyl)corroleCorroleLacks nitro groups; used in similar catalytic roles
    5-(4-Nitrophenyl)-10-(phenyl)corroleCorroleContains one nitrophenyl group; different reactivity profile
    5,10-DiphenylcorroleCorroleSimpler structure; less complex interactions

    Uniqueness of 5,10,15-Tris(4-nitrophenyl)corrole: The presence of three nitrophenyl groups enhances its electron-withdrawing capacity and increases its stability as a trianionic ligand compared to other corroles. This unique feature allows it to participate effectively in redox reactions and enhances its potential for use in advanced materials and biological applications .

    XLogP3

    8.3

    Dates

    Modify: 2023-08-19

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